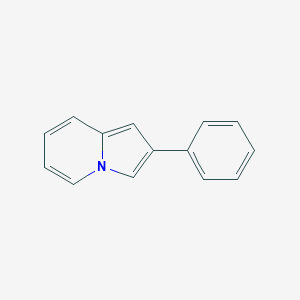

2-Phenylindolizine

Übersicht

Beschreibung

2-Phenylindolizine is a chemical compound with the linear formula C14H11N . It has a molecular weight of 193.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of indolizine derivatives, including this compound, has been a topic of interest in recent years . The first attempt at direct lithiation of indolizines was achieved by Renard and Gubin, who managed to regioselectively metallate this compound in the 5-position, followed by replacement of lithium by electrophiles . More recent strategies have been developed, such as radical-induced synthetic approaches .

Molecular Structure Analysis

The molecular structure of this compound consists of a 10π conjugated planar electronic structure . It has a density of 1.1±0.1 g/cm3, a molar refractivity of 63.4±0.5 cm3, and a molar volume of 183.2±7.0 cm3 .

Chemical Reactions Analysis

Indolizine derivatives, including this compound, have been studied for their chemical reactions . These studies have focused on various pharmacological properties such as central nervous system depressant, analgesic and anti-inflammatory, anticancer, antibacterial, antioxidant, and larvicidal and anti-HIV .

Physical and Chemical Properties Analysis

This compound has a polar surface area of 4 Å2, a polarizability of 25.1±0.5 10-24 cm3, and a surface tension of 41.4±7.0 dyne/cm . It also has an ACD/LogP of 4.48, indicating its lipophilicity .

Wissenschaftliche Forschungsanwendungen

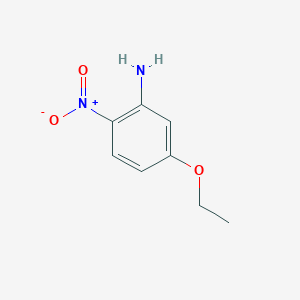

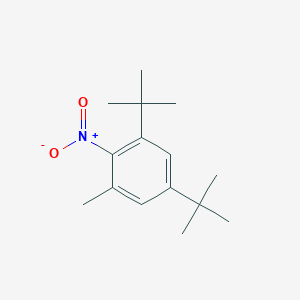

Antimicrobial Applications : Some derivatives of 2-Phenylindolizine, specifically nitro- para- and meta-substituted compounds, have been tested as potential antimicrobial agents (Lins, Block, & Doerge, 1982).

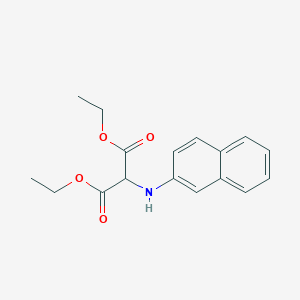

Therapeutic Agent Development : Mannich bases derived from this compound have been synthesized and studied for their potential as new therapeutic agents. Some of these compounds have shown central nervous system depressant activity (Harrell & Doerge, 1967; Harrell & Doerge, 1968).

Anti-Tuberculosis Drug : A structural analysis of a phenylindolizine-based drug, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, shows inhibitory action towards Mycobacterium tuberculosis (Hasija et al., 2020).

Synthesis of Novel Imines : this compound-3-carbothialdehyde has been used in reactions with amine derivatives for the synthesis of a series of heterocyclic imines, expanding the scope of chemical synthesis and potential pharmacological applications (Liu et al., 2009).

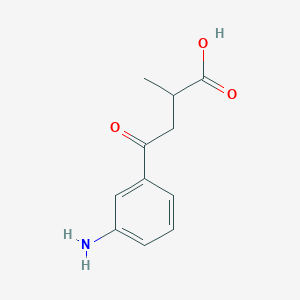

Anti-Inflammatory Properties : A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and evaluated for COX-2 inhibitory activity, demonstrating potential as anti-inflammatory agents (Venugopala et al., 2019).

Anti-Herpes Activity : 2-Phenyl-indolizine and its analogues have been identified with significant activity against human cytomegalovirus (HCMV) and varicella zoster virus, highlighting its potential in antiviral therapy (Foster et al., 1995).

Synthesis and Characterization : The synthesis and characterization of various indolizine derivatives, including this compound, have contributed to the development of new compounds with potential biological activities (Kuznetsov et al., 2005).

Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents : Synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives have shown promising activity in vitro against tuberculosis, cancer, inflammation, and bacterial infections (Mahanthesha et al., 2022).

Wirkmechanismus

Target of Action

2-Phenylindolizine is a derivative of the indolizine moiety . Indolizine derivatives have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .

Mode of Action

Indolizine derivatives, in general, have been found to exhibit a variety of potential biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Indolizine derivatives have been associated with a variety of potential biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

A study has shown that some indolizine acetamide derivatives exhibited remarkable antimicrobial activity against medically relevant organisms like staphylococcus aureus, escherichia coli, pseudomonas aeruginosa .

Zukünftige Richtungen

Indolizine derivatives, including 2-Phenylindolizine, are being studied for their potential in drug discovery and development of novel anti-inflammatory agents . The design and synthesis of new series of indolizine derivatives are being carried out and evaluated for their inhibition of the cyclooxygenase-2 (COX-2) enzyme .

Biochemische Analyse

Biochemical Properties

2-Phenylindolizine has been reported to interact with various biomolecules. For instance, it has been found to exhibit antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins

Cellular Effects

This compound has been found to exhibit anticancer activity, suggesting that it may influence various cellular processes . For example, it may impact cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies are needed to investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Eigenschaften

IUPAC Name |

2-phenylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCYJDYOEWQZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180025 | |

| Record name | 2-Phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-20-8 | |

| Record name | 2-Phenylindolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25379-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylindolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025379208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25379-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylindolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLINDOLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5A78AM7NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of biological activity have been observed in 2-Phenylindolizine derivatives?

A1: Research indicates that this compound derivatives exhibit promising antimicrobial and anticancer activities. [, , , ]

Q2: Can you elaborate on the specific antimicrobial effects observed?

A2: Certain this compound acetamide derivatives have shown notable antibacterial activity against clinically relevant organisms like Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Pseudomonas aeruginosa. [, ] Additionally, antifungal activity has been observed against Candida albicans, Aspergillus flavus, and Aspergillus fumigates. [] One study even found the filtrate crude extract from Aspergillus niger, containing 5-Methyl-2-Phenylindolizine, to have antimicrobial effects against Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Candida albicans. []

Q3: What about the anticancer potential?

A3: Some this compound acetamide derivatives have demonstrated potent anticancer activity against Colo-205 and MDA-MB-231 cell lines. [] Furthermore, a study highlighted methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate as a potential inhibitory drug against Mycobacterium tuberculosis. []

Q4: How do these compounds interact with their biological targets?

A4: Molecular docking studies suggest that some this compound acetamide derivatives interact with the active site of Topoisomerase-IV from Streptococcus pneumoniae through hydrogen bonding with amino acid residues like Asp83, His74, His76, and Ser80. [] This interaction is believed to contribute to their antibacterial activity.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H11N, and its molecular weight is 193.24 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound derivatives?

A6: Common spectroscopic techniques include 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, , , , ] These techniques provide information about the structure, purity, and functional groups present in the synthesized compounds.

Q7: Can you provide examples of characteristic spectroscopic data for these compounds?

A7: Specific spectroscopic data can be found in the cited research papers. These papers often include detailed peak assignments and interpretations for 1H NMR, 13C NMR, and FTIR spectra, along with mass spectrometry data.

Q8: How does modifying the structure of this compound affect its biological activity?

A8: Studies indicate that the position and nature of substituents on the this compound scaffold significantly influence its biological activity. For instance, introducing nitro groups at specific positions can enhance antimicrobial activity. [] Additionally, incorporating acetamide moieties has been linked to improved antibacterial and anticancer properties. [, ] The presence of a carboxyl group and chloro substituents, as well as overall lipophilicity, contribute to the inhibitory activity of this compound derivatives on bacterial hyaluronidase SagHyal4755. []

Q9: Are there any specific structural features associated with increased potency or selectivity?

A9: Research suggests that incorporating specific substituents, like halogens or aromatic rings, at particular positions on the this compound core can modulate potency and selectivity towards certain biological targets. [, , ] Further research is needed to fully elucidate the SAR and optimize these compounds for specific applications.

Q10: How is computational chemistry being used in this compound research?

A10: Computational techniques, such as molecular docking, are employed to predict the binding affinities and interactions of this compound derivatives with their biological targets. [] These insights can guide the design of new compounds with improved potency and selectivity. Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies can be conducted to establish a correlation between the structure of these compounds and their biological activity, allowing for the prediction of the activity of novel derivatives. []

Q11: What is known about the stability of this compound derivatives?

A11: While specific stability data for this compound derivatives is limited in the provided research, it's crucial to consider factors like temperature, pH, and exposure to light or oxidizing agents when assessing stability.

Q12: What are the common synthetic routes to access this compound derivatives?

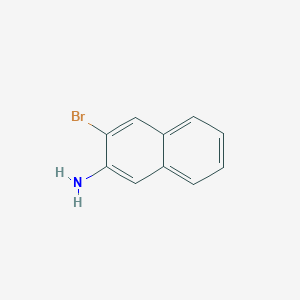

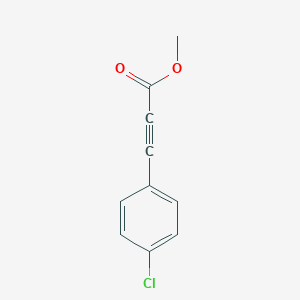

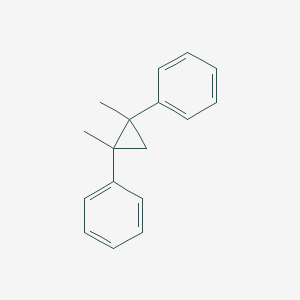

A13: The Chichibabin-Stepanow synthesis is a widely employed method, involving the reaction of appropriately substituted α-picoline and phenacyl bromides followed by nitration. [] Other approaches include the use of pyridinium 3,3-diacyl-1-benzoylallylides [] and the reaction of this compound-3-carbothialdehyde with amine derivatives. [] The Sonogashira reaction, using a palladium catalyst, can be utilized to introduce ethynyl groups at the 5-position of the indolizine ring. []

Q13: Can you describe the regioselectivity of reactions involving this compound?

A14: The position of electrophilic or nucleophilic attack on the this compound scaffold depends on the reaction conditions and the nature of the substituents present. For instance, nitration typically occurs at the phenyl ring or the 1-position of the indolizine core. [] Mannich reactions can occur at either the 1- or 3-positions, depending on the substituents present. [, , ] Lithiation occurs selectively at the 5-position, allowing for further functionalization. []

Q14: What is the environmental impact of this compound and its degradation?

A14: Currently, there is limited information available regarding the environmental fate, persistence, bioaccumulation potential, and ecotoxicological effects of this compound and its derivatives. Further research is needed to assess their environmental impact and develop appropriate waste management strategies.

Q15: Are there any analytical methods specifically designed for the detection and quantification of this compound?

A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, such as UV-Vis or mass spectrometry, are commonly employed for the separation, detection, and quantification of this compound derivatives in various matrices. Gas chromatography-mass spectrometry (GC-MS) has also been employed for identifying these compounds in complex mixtures, such as plant extracts. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)

![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)